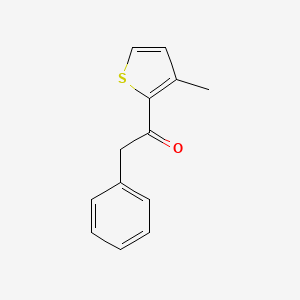

1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains one sulfur atom as a heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene .Scientific Research Applications

Conductive Material Development

One significant application of compounds related to 1-(3-Methylthiophen-2-yl)-2-phenylethan-1-one is in the development of conductive materials. For instance, polyurethane films incorporating 3-methylthiophene have been synthesized, showcasing rapid coating with conductive layers of poly(3-methylthiophene) through a diffusion-oxidative reaction. This method offers a way to create conductive surfaces with high conductivity, up to 42 S/cm, by controlling factors such as reaction time, concentration of ferric chloride, solvent type, and the weight ratio of 3-methylthiophene to polyurethane (Ruckenstein & Sun, 1995).

Coordination Polymer and Photocycloaddition Product Synthesis

Another application is observed in the synthesis of coordination polymers and their photocycloaddition products. A Zn(II) coordination polymer demonstrated a chain structure conducive to [2 + 2] cycloaddition reaction, leading to the formation of a 2D coordination polymer upon UV exposure. This material shows potential in luminescence sensing of Fe(3+) ions and selective adsorption of dyes, offering insights into creating multifunctional Metal-Organic Frameworks (MOFs) with significant applications in sensing and dye adsorption (Hu et al., 2015).

Photochromic Systems

Compounds similar to this compound have been investigated for their potential in photochromic systems. For example, the photoreaction of tetrakis(2-methylthien-3-yl)ethene and its tetrakis(methylthio) derivative in the context of a chromic system responsive to photoexcitation and electron transfer highlights the dynamic photochromic behavior of these compounds (Ikeda et al., 2008).

Layer-by-Layer Self-Assembled Chromophores

Furthermore, derivatives of similar heterocyclic compounds have been used to develop Layer-by-Layer Self-Assembled Pyrrole-Based Donor-Acceptor Chromophores as Electro-Optic Materials. These materials demonstrate promising applications in the field of nonlinear optical/electro-optic multilayers, characterized by high transparency and thermal stability up to certain temperatures, indicating their potential in advanced photonic applications (Facchetti et al., 2003).

Future Directions

properties

IUPAC Name |

1-(3-methylthiophen-2-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-10-7-8-15-13(10)12(14)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFVFKALJSIJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1525707.png)

![2,4-Dichloro-6-nitropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1525708.png)

![1-[(Benzyloxy)carbonyl]-3-methylazetidine-3-carboxylic acid](/img/structure/B1525727.png)